tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
説明
Historical Context and Development
The development of tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate emerges from decades of research into pyrrolo[2,3-b]pyridine derivatives, which are also referred to as 7-azaindoles. The historical foundation for this compound class traces back to early investigations of polycyclic nitrogen compounds, which gained significant interest from both medicinal and synthetic chemists due to their extensive bioactivity spectrum. The compound with Chemical Abstracts Service number 1198103-89-7 represents a modern synthetic achievement in this field.
The evolution of pyrrolo[2,3-b]pyridine chemistry has been driven by the discovery of natural compounds containing these ring systems, particularly variolins obtained from the antarctic sponge by Kirkpatrick Avarialosa model. These natural products provided the initial inspiration for synthetic chemists to develop new approaches for constructing similar heterocyclic frameworks. The incorporation of trimethylsilyl-ethynyl groups into these systems represents a more recent development, reflecting advances in organosilicon chemistry and alkyne coupling methodologies.
The specific compound under investigation incorporates several advanced synthetic features that reflect modern organic chemistry capabilities. The presence of the trimethylsilyl group serves as both a protecting group and a synthetic handle for further transformations, while the tert-butyl carboxylate provides protection for the nitrogen atom and enables selective functionalization at other positions. These protecting group strategies have become essential tools in the synthesis of complex heterocyclic molecules.
The development timeline of this compound class shows continuous refinement of synthetic methodologies, from early Fischer and Madelung-type syntheses adapted for pyrrolo[2,3-b]pyridines to more sophisticated approaches involving palladium-catalyzed cross-coupling reactions and modern protecting group chemistry. The incorporation of alkyne functionalities, particularly those containing trimethylsilyl groups, represents a significant advancement in the field's synthetic capabilities.
特性
IUPAC Name |
tert-butyl 5-methyl-3-(2-trimethylsilylethynyl)pyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2Si/c1-13-10-15-14(8-9-23(5,6)7)12-20(16(15)19-11-13)17(21)22-18(2,3)4/h10-12H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCYDCNHKOCUTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(C=C2C#C[Si](C)(C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673637 | |
| Record name | tert-Butyl 5-methyl-3-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198103-89-7 | |
| Record name | tert-Butyl 5-methyl-3-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Core Pyrrolo[2,3-b]pyridine Synthesis
The pyrrolo[2,3-b]pyridine scaffold is typically synthesized via cyclization of substituted pyridine precursors. A widely adopted approach involves palladium-mediated coupling of 4-amino-2-bromo-5-iodopyridine (9 ) with alkynes (10 ) to form intermediates such as 11 (Scheme 1) . This domino reaction proceeds through a Sonogashira coupling mechanism, followed by intramolecular cyclization to generate the bicyclic structure. For the target compound, the 3-position is reserved for subsequent ethynyl functionalization, necessitating precise control over regiochemistry during cyclization.
Reaction conditions for this step often employ Pd(PPh₃)₄ as the catalyst, CuI as a co-catalyst, and triethylamine as the base in anhydrous THF or DMF at 60–80°C . Yields range from 45% to 68%, with purity dependent on the steric and electronic properties of the alkyne substituent.
Critical parameters include the exclusion of moisture and the use of degassed solvents to prevent catalyst deactivation. The TMS group serves as a protective moiety, enabling later deprotection if required.
N-1 tert-Butoxycarbonyl Protection
Protection of the pyrrolo[2,3-b]pyridine nitrogen (N-1) is essential to direct functionalization to the 3- and 5-positions. Boc protection is achieved by treating the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as DMAP or NaHCO₃ . For instance, reaction of 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine with Boc₂O in dichloromethane at 25°C affords the protected derivative in 89–94% yield .
Key Considerations:
-
Base Selection: Mild bases (e.g., NaHCO₃) minimize side reactions at electrophilic sites.
-
Solvent: Dichloromethane or THF ensures solubility without competing nucleophilic interference.
Methylation at the 5-Position
Regioselective methylation at the 5-position is achieved via directed ortho-metalation or nucleophilic aromatic substitution. A preferred method involves lithiation using LDA (lithium diisopropylamide) at −78°C, followed by quenching with methyl iodide . This approach capitalizes on the directing effect of the adjacent Boc-protected nitrogen, yielding 5-methyl derivatives with >90% regioselectivity.
Alternative routes employ Ullmann-type coupling with methylboronic acids under copper catalysis, though yields are lower (55–65%) .
Deprotection and Final Product Isolation
Final deprotection of the TMS group (if required) is performed using tetrabutylammonium fluoride (TBAF) in THF, though the compound is often retained as the TMS-protected derivative for stability . Purification typically involves silica gel chromatography with ethyl acetate/hexane gradients, followed by recrystallization from ethanol/water mixtures.
Table 2: Purification Outcomes
| Purification Method | Purity (%) | Recovery (%) |
|---|---|---|
| Silica Chromatography | ≥98 | 75–82 |
| Recrystallization | ≥99.5 | 68–70 |
Industrial-Scale Optimization
Large-scale synthesis requires modifications for cost and safety:
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The trimethylsilyl-protected ethynyl group can be deprotected and participate in nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can engage in coupling reactions such as Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Bases like sodium hydride or potassium tert-butoxide.
Coupling: Palladium catalysts and copper(I) iodide in the presence of a base.
Major Products
Oxidation: Alcohols, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Extended carbon chains or ring systems.
科学的研究の応用
Chemistry
In organic chemistry, tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile building block.
Biology and Medicine
The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific enzymes or receptors. Its structural features can be tailored to enhance biological activity and selectivity.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical transformations.
作用機序
The mechanism by which tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate exerts its effects depends on the specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for specific interactions with biological macromolecules, influencing pathways involved in disease processes.
類似化合物との比較
Comparison with Structural Analogues
Substituent Variations at Position 3
Key Compounds :
tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (Target Compound)
- Substituent: Trimethylsilyl-ethynyl
- Properties: Lipophilic, electron-withdrawing due to Si–C bond polarization. Enhances stability in cross-coupling reactions .
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (20b) Substituent: Pyridin-3-yl-ethynyl Properties: Polar aromatic group increases solubility in polar solvents. Lower yield (75%) in Sonogashira coupling compared to TMS-ethynyl analogues .
5-Bromo-3-((3-methoxyphenyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine (20c)
- Substituent: 3-Methoxyphenyl-ethynyl
- Properties: Electron-donating methoxy group alters reactivity; moderate yield (51%) due to steric hindrance .
5-Bromo-3-(p-tolylethynyl)-1H-pyrrolo[2,3-b]pyridine (20d)
- Substituent: p-Tolyl-ethynyl
- Properties: Methyl group enhances lipophilicity. Higher yield (65%) compared to bulkier substituents .
Structural Impact :
Position 5 Modifications
tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Substituent: Bromo at position 5, methyl in dihydro scaffold
- Properties: Bromo group enables further functionalization (e.g., Suzuki coupling). The dihydro structure reduces aromaticity, altering electronic properties .
Target Compound
- Substituent: Methyl at position 5
- Properties: Methyl enhances metabolic stability compared to bromo, which is prone to nucleophilic substitution.
Physicochemical Properties
Research Implications
- Drug Discovery : The TMS-ethynyl group in the target compound may improve pharmacokinetic profiles by balancing lipophilicity and metabolic stability, unlike bromo-substituted analogues used as intermediates .
- Synthetic Utility : High-yield Pd-catalyzed methods for TMS-ethynyl incorporation (e.g., 93% in pyrazines ) suggest efficient routes for scaling the target compound.
生物活性
tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a compound belonging to the pyrrolo[2,3-b]pyridine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H24N2O2Si
- Molecular Weight : 328.48 g/mol
- CAS Number : 1198103-89-7
The structure features a pyrrolo[2,3-b]pyridine core with a tert-butyl and trimethylsilyl ethynyl substituent, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that pyrrolo[2,3-b]pyridine derivatives exhibit a range of biological activities including:
- Antitumor Activity : Compounds within this class have shown promising results against various cancer cell lines by inhibiting tumor growth and inducing apoptosis.
- Antiviral Properties : Some derivatives demonstrate efficacy against viral infections by disrupting viral replication processes.
- Neuroprotective Effects : Certain studies suggest that these compounds may protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases.
The biological effects of this compound can be attributed to several mechanisms:
- Inhibition of Growth Factor Receptors : Research has highlighted the ability of related compounds to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumorigenesis. For instance, derivatives have shown IC50 values in the low nanomolar range against FGFR1–3, leading to reduced proliferation of cancer cells such as breast cancer cells .
- Modulation of Signaling Pathways : The compound may interfere with various signaling pathways involved in cell survival and proliferation. This modulation is critical for its antitumor effects.
Study 1: Antitumor Efficacy
A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antitumor activity of pyrrolo[2,3-b]pyridine derivatives. The findings indicated that specific modifications to the pyridine ring enhanced cytotoxicity against cancer cell lines. For example, compound 4h exhibited significant inhibition of breast cancer cell proliferation and induced apoptosis at concentrations as low as 50 nM .
Study 2: Neuroprotective Potential
In another investigation focusing on neuroprotection, derivatives were tested for their ability to prevent neuronal cell death induced by oxidative stress. Results showed that certain compounds effectively scavenged free radicals and reduced cell death rates by up to 40% compared to controls .
Study 3: Antiviral Activity
Research assessing antiviral properties revealed that pyrrolo[2,3-b]pyridines could inhibit viral replication in vitro. One derivative demonstrated a 70% reduction in viral load in treated cells compared to untreated controls after 48 hours of exposure .
Data Table: Biological Activities of Pyrrolo[2,3-b]pyridine Derivatives
Q & A
Q. What are the optimal reaction conditions for synthesizing tert-butyl-substituted pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer: The synthesis often involves multi-step reactions, including halogenation (e.g., bromination or iodination) followed by cross-coupling (e.g., Suzuki or Sonogashira). For Suzuki coupling, use Pd(PPh₃)₄ as a catalyst with K₂CO₃ in a toluene/EtOH/H₂O solvent system at 90–105°C. Optimize boronic acid stoichiometry (1.2–1.5 equivalents) and monitor reaction progress via TLC . For Sonogashira coupling (e.g., introducing trimethylsilyl ethynyl groups), employ CuI as a co-catalyst and degas solvents to prevent side reactions .
Q. How can the structure and purity of this compound be confirmed experimentally?
- Methodological Answer: Use ¹H/¹³C NMR to verify regiochemistry (e.g., δ ~13 ppm for NH protons in pyrrolo-pyridine cores) and functional groups (e.g., tert-butyl at ~1.4 ppm) . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., calculated vs. observed [M+H]⁺). HPLC (≥95% purity) and X-ray crystallography (if crystals form) resolve structural ambiguities .
Q. What role does the trimethylsilyl (TMS) ethynyl group play in this compound’s reactivity?
- Methodological Answer: The TMS group acts as a protecting moiety for terminal alkynes, enabling selective deprotection under mild conditions (e.g., KF/MeOH). It enhances solubility in nonpolar solvents during synthesis and stabilizes intermediates against polymerization. Post-deprotection, the ethynyl group facilitates click chemistry or further functionalization .
Advanced Research Questions
Q. How can contradictory NMR data for structurally similar pyrrolo-pyridine derivatives be resolved?
- Methodological Answer: Contradictions often arise from tautomerism or solvent effects. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously. For tautomers (e.g., NH vs. O-H exchange), analyze spectra in deuterated DMSO (which slows exchange) and compare with computational predictions (DFT-optimized structures). For example, δ 6.6–7.8 ppm in DMSO-d₆ corresponds to aromatic protons in the pyrrolo-pyridine core .
Q. What strategies mitigate low yields in the final esterification step of this compound?
- Methodological Answer: Low yields during tert-butyl ester formation may stem from steric hindrance. Use tert-butyl chloroformate with a strong base (e.g., DMAP or triethylamine) in anhydrous DCM at 0°C to room temperature. Monitor pH to avoid hydrolysis. Alternatively, employ microwave-assisted synthesis to reduce reaction time and improve conversion rates .
Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties?
- Methodological Answer: The tert-butyl group enhances metabolic stability by shielding the ester moiety from esterases. Assess this via in vitro microsomal stability assays (e.g., human liver microsomes). Compare with analogs lacking the tert-butyl group (e.g., methyl or benzyl esters) to quantify half-life differences .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases). Validate with Molecular Dynamics (MD) simulations (GROMACS) to assess binding stability. Focus on the pyrrolo-pyridine core’s π-π stacking with aromatic residues and the ethynyl group’s role in hydrophobic interactions .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity between in vitro and in vivo studies?
- Methodological Answer: Discrepancies may arise from poor bioavailability or off-target effects. Conduct ADME profiling (e.g., Caco-2 permeability, plasma protein binding) to identify absorption barriers. Use radiolabeled analogs (³H or ¹⁴C) to track tissue distribution. If off-target activity is suspected, perform kinase profiling panels (e.g., Eurofins) to identify unintended interactions .
Q. Why do some synthetic routes produce regioisomeric impurities, and how are they characterized?
- Methodological Answer: Regioisomers form due to competing reaction pathways (e.g., electrophilic substitution at C3 vs. C5). Isolate impurities via preparative HPLC and characterize using NOESY NMR (to confirm spatial proximity of substituents) and IR spectroscopy (e.g., alkyne stretches at ~2100 cm⁻¹ for TMS-ethynyl). Adjust reaction conditions (e.g., lower temperature) to favor kinetic control .
Comparative Analysis
Q. How does this compound compare to analogs with different protecting groups (e.g., Boc vs. Cbz)?
- Methodological Answer:
The tert-butyl group offers superior steric protection compared to benzyloxycarbonyl (Cbz), which is prone to hydrogenolysis. Compare stability under acidic conditions (e.g., TFA deprotection) via HPLC-MS . For biological studies, Boc-protected analogs generally exhibit lower cytotoxicity in cell viability assays (e.g., MTT assay in HEK293 cells) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
